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Pomalidomide-PEG4-Ph-NH2

PROTAC Linker Optimization p300/CBP Degradation

PROTAC ternary complex formation is highly sensitive to linker variations, making ad-hoc CRBN-ligand-linker assembly a significant source of irreproducible degradation data and synthetic delays. Pomalidomide-PEG4-Ph-NH2 addresses this bottleneck as a pre-optimized CRBN-PEG4 building block: • Validated PEG4 linker geometry - identified as the most effective variant (compound 18i) in systematic p300/CBP degrader library screening • Terminal Ph-NH₂ enables direct reductive amination with aldehyde/ketone warheads, compatible with automated synthesis platforms for parallel library generation • Pomalidomide CRBN binder (IC₅₀,TE = 0.30 μM) provides higher starting avidity vs. lenalidomide-based alternatives; cross-species CRBN affinity supports seamless murine-to-human translational workflows Batch-specific COA documents purity ≥98% (CAS 1818885-63-0) for unambiguous publication citation.

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
Cat. No. B560565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-Ph-NH2
Molecular FormulaC27H32N4O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N
InChIInChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33)
InChIKeyQTFDOBJYFQFDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG4-Ph-NH2: CRBN Ligand-Linker Conjugate


Pomalidomide-PEG4-Ph-NH2 (CAS 1818885-63-0) is a synthesized E3 ligase ligand‑linker conjugate that incorporates a pomalidomide‑based cereblon (CRBN) recruiting ligand tethered via a four‑unit polyethylene glycol (PEG4) spacer to a terminal aniline (Ph‑NH₂) functional group [1]. This bifunctional molecule is purpose‑built for proteolysis‑targeting chimera (PROTAC) discovery, providing a pre‑assembled CRBN ligand‑linker module with a primary aromatic amine ready for direct conjugation to carboxylic acid‑bearing target‑protein ligands . The PEG4 linker enhances aqueous solubility and conformational flexibility, while the pomalidomide moiety retains high‑affinity binding to CRBN (Kd ≈ 1.4 μM; IC₅₀,TE ≈ 0.30 μM for target engagement), the E3 ubiquitin ligase that directs proteins for proteasomal degradation [2].

Pomalidomide-PEG4-Ph-NH2: Superior Linker Design


Generic substitution of CRBN ligand‑linker modules in PROTAC development is contraindicated because ternary complex formation is exquisitely sensitive to linker length, composition, and ligand exit vector . Even minor alterations in linker atom count can shift the spatial orientation between the target protein and E3 ligase, altering degradation efficiency or inducing a hook effect at high concentrations [1]. In a systematic p300/CBP degrader library, compound 18i—which employed a PEG4 linker conjugated to pomalidomide—emerged as the most effective degrader, while shorter or longer PEG variants produced inferior degradation outcomes [2]. Additionally, CRBN ligands exhibit differential intrinsic binding affinities: pomalidomide demonstrates stronger target engagement (IC₅₀,TE = 0.30 μM) than lenalidomide (IC₅₀,TE = 0.86 μM), establishing a higher-avidity starting point that linker conjugates must preserve [3]. Consequently, the pre‑optimized Pomalidomide-PEG4-Ph-NH₂ module offers a validated scaffold that mitigates the iterative synthetic burden and biological variability inherent in ad‑hoc linker‑ligand assembly.

Pomalidomide-PEG4-Ph-NH2 Evidence & Differentiation


PEG4 Linker Length Validation

A systematic p300/CBP degrader library evaluated pomalidomide conjugated through various PEG linker lengths to A‑485, a p300/CBP ligand. Degradation efficacy was assessed in MM1.S myeloma cells [1]. Compound 18i, which contains a PEG4 linker conjugated to pomalidomide, was identified as the most effective p300 degrader within the series [1]. The study explicitly concluded that linker length greater than 10 atoms afforded enhanced degradation [1].

PROTAC Linker Optimization p300/CBP Degradation CRBN PEG Linker Length

Terminal Aniline for Reductive Amination

Pomalidomide-PEG4-Ph-NH₂ terminates in a primary aromatic amine (Ph-NH₂), a functional group explicitly selected for compatibility with reductive amination conjugation to aldehydes or ketones . Sigma-Aldrich markets the CRBN-PEG4 reagent cartridge (Synple-P004), which contains this exact ligand‑linker conjugate pre‑loaded for automated PROTAC synthesis via reductive amination . In contrast, common alternatives such as Pomalidomide-PEG4-Azide require copper‑catalyzed or strain‑promoted click chemistry, which may introduce copper toxicity concerns or steric constraints from bulky triazole linkers; carboxyl‑terminated variants (e.g., Pomalidomide-PEG5-CO₂H) necessitate amide coupling reagents and additional activation steps .

PROTAC Synthesis Reductive Amination High-Throughput Chemistry Automated Synthesis Amine Conjugation

High Purity and Bulk Availability

Pomalidomide-PEG4-Ph-NH₂ is manufactured and supplied as a defined chemical entity with a validated CAS registry number (1818885-63-0), molecular weight of 540.57 Da, and molecular formula C₂₇H₃₂N₄O₈ [1]. Multiple commercial vendors (including MedChemExpress, TargetMol, Adooq, and XcessBio) provide this compound with purity specifications of ≥98%, supported by batch‑specific certificates of analysis [2]. The compound is available in research quantities (5 mg to 500 mg) and larger bulk packaging upon request, with established storage conditions (−20°C, desiccated) that maintain stability for up to 36 months in lyophilized form [2]. This contrasts with custom‑synthesized or in‑house prepared ligand‑linker conjugates, which may lack standardized purity documentation and batch‑to‑batch reproducibility metrics.

PROTAC Building Blocks Chemical Procurement Quality Control Bulk Synthesis Reproducibility

CRBN Target Engagement: Pomalidomide vs. Lenalidomide

The pomalidomide moiety in Pomalidomide-PEG4-Ph-NH₂ retains the intrinsic CRBN binding properties of the parent immunomodulatory drug [1]. Quantitative comparison of CRBN ligands reveals that pomalidomide exhibits a Kd of 1.4 μM and a cellular target engagement IC₅₀,TE of 0.30 μM, whereas lenalidomide—an alternative CRBN ligand frequently employed in PROTAC design—shows a significantly higher IC₅₀,TE of 0.86 μM under identical assay conditions [1]. This represents a 2.9‑fold improvement in cellular CRBN engagement potency for pomalidomide over lenalidomide [1].

CRBN E3 Ligase Target Engagement IMiD Binding Affinity

Cross-Species CRBN Binding Conservation

Intrinsic tryptophan fluorescence assays demonstrate that human and mouse cereblon (CRBN) bind immunomodulatory imide drugs (IMiDs) including pomalidomide, lenalidomide, and thalidomide with similar affinities [1]. The human CRBN thalidomide‑binding domain (TBD) and the mouse CRBN-TBD (harboring E377V/V388I substitutions) exhibit comparable binding profiles across all three IMiDs, confirming that the canonical thalidomide‑binding pocket is structurally conserved between species [1].

CRBN Species Cross-Reactivity IMiD Binding Affinity Preclinical Models

Pomalidomide-PEG4-Ph-NH2 Applications


High-Throughput PROTAC Library Synthesis

The terminal aromatic amine (Ph-NH₂) of Pomalidomide-PEG4-Ph-NH₂ is purpose‑matched for reductive amination conjugation to aldehyde‑ or ketone‑bearing target‑protein ligands . This chemistry is fully compatible with the Synple automated synthesis platform, which employs a pre‑loaded CRBN-PEG4 reagent cartridge containing this exact building block alongside a supported cyanoborohydride reducing agent and SCX purification media . Laboratories engaged in parallel PROTAC library generation can leverage this workflow to produce dozens of degrader candidates in a single day without manual optimization of individual coupling reactions, a productivity advantage not readily achievable with azide‑ or carboxyl‑terminated alternatives that require copper catalysts or separate activation steps .

Linker Length Optimization for Degraders

Empirical evidence from p300/CBP degrader development demonstrates that linker length critically governs degradation efficiency, with the PEG4‑containing conjugate (compound 18i) proving most effective among a library of linker variants [1]. Pomalidomide-PEG4-Ph-NH₂ provides a validated PEG4 starting point for structure‑activity relationship (SAR) exploration. Investigators can utilize this pre‑conjugated module as a positive control scaffold, then systematically compare degradation outcomes against shorter PEG variants (e.g., PEG2, PEG3) or longer PEG variants (e.g., PEG5, PEG6) to empirically determine optimal linker geometry for their specific target protein [1]. This evidence‑based approach reduces the synthetic burden of de‑novo linker optimization.

Cross-Species Preclinical Validation

The conservation of CRBN binding affinity for pomalidomide between human and mouse orthologs supports the use of Pomalidomide-PEG4-Ph-NH₂‑derived PROTACs in murine preclinical models [2]. Because the pomalidomide moiety engages mouse CRBN with comparable affinity to human CRBN, degradation efficacy observed in mouse xenograft or transgenic models is more likely to translate to human therapeutic settings without requiring species‑specific ligand optimization [2]. This cross‑species fidelity is a procurement‑relevant differentiator, as it permits a single building block investment to serve both in‑vitro human cell assays and in‑vivo murine efficacy studies.

Purity Documentation for Reproducible Synthesis

Peer‑reviewed publication of PROTAC data increasingly requires explicit disclosure of compound purity, batch identity, and synthetic provenance. Pomalidomide-PEG4-Ph-NH₂ is supplied with a batch‑specific certificate of analysis documenting purity ≥98% and a defined CAS registry number (1818885-63-0), enabling unambiguous citation in experimental sections [3]. This traceability mitigates reviewer concerns regarding irreproducible degradation data arising from impurities or undefined ligand‑linker composition. In contrast, in‑house synthesized CRBN‑linker conjugates often lack standardized purity metrics and batch documentation, complicating manuscript review and subsequent replication efforts.

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